molecular formula C14H11NO4S B1361432 4-[(4-Methylphenyl)thio]-3-nitrobenzoic acid CAS No. 219929-89-2

4-[(4-Methylphenyl)thio]-3-nitrobenzoic acid

Cat. No.: B1361432
CAS No.: 219929-89-2
M. Wt: 289.31 g/mol
InChI Key: XXUBZSQLPIRCFW-UHFFFAOYSA-N
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Description

4-[(4-Methylphenyl)thio]-3-nitrobenzoic acid is a nitroaromatic compound featuring a benzoic acid backbone substituted with a nitro group (-NO₂) at position 3 and a (4-methylphenyl)thio group (-S-C₆H₄-CH₃) at position 4. The thioether linkage introduces unique electronic and steric properties, distinguishing it from oxygen- or nitrogen-containing analogs. Nitroaromatic compounds are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their electron-withdrawing nitro group, which enhances reactivity and acidity .

Properties

IUPAC Name

4-(4-methylphenyl)sulfanyl-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4S/c1-9-2-5-11(6-3-9)20-13-7-4-10(14(16)17)8-12(13)15(18)19/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUBZSQLPIRCFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351657
Record name 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219929-89-2
Record name 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration of 4-[(4-Methylphenyl)thio]benzoic Acid

The principal synthetic route to this compound involves the electrophilic aromatic substitution nitration of 4-[(4-methylphenyl)thio]benzoic acid. This reaction is typically performed using a nitrating mixture of concentrated nitric acid and sulfuric acid under carefully controlled temperature conditions to ensure regioselective introduction of the nitro group at the 3-position of the benzoic acid ring.

  • Reaction conditions:

    • Reagents: Concentrated HNO3 and H2SO4 mixture
    • Temperature: Controlled, often maintained at low to moderate temperatures (0–50 °C) to avoid over-nitration and side reactions
    • Reaction time: Variable, depending on scale and desired conversion
    • Work-up: Quenching with water, followed by purification via recrystallization or chromatography to isolate the pure nitro-substituted product
  • Industrial considerations:
    Industrial scale production employs automated reactors with precise temperature and reagent feed control to optimize yield and reduce by-products. Purification steps often include recrystallization and chromatographic techniques to achieve product purity suitable for further applications.

Oxidation Methods Relevant to Related Nitrobenzoic Acids

While direct literature on the preparation of this compound is limited, oxidation methods for structurally related nitrobenzoic acids, such as 3-methyl-4-nitrobenzoic acid, provide insights into alternative synthetic strategies that may be adapted.

  • Nitric Acid Oxidation of Methyl-Substituted Nitrobenzenes:
    A patented method describes oxidation of 2,4-dimethyl-nitrobenzene using diluted nitric acid as an oxidant under controlled temperature (100–135 °C), pressure (0.8–1.2 MPa), and stirring conditions to yield 3-methyl-4-nitrobenzoic acid with improved yield (>50%) compared to traditional methods.

  • Process steps include:

    • Feeding 2,4-dimethyl nitrobenzene and nitric acid in a molar ratio of 1:5.5–8.0
    • Oxidative reaction under controlled temperature and pressure for 4–10 hours
    • Neutralization with sodium carbonate solution
    • Extraction and decolorization steps to purify the product
    • Acidification and crystallization to isolate the nitrobenzoic acid
  • Advantages:

    • Use of diluted nitric acid reduces environmental impact compared to strong oxidants like potassium permanganate or dichromate
    • Improved reaction yield and selectivity
    • Scalable and safer for industrial production

Though this method targets a different nitrobenzoic acid, the principles of oxidation and purification can inform the preparation of related compounds such as this compound, especially if methyl groups or related substituents are present on the aromatic ring.

Summary Table of Key Preparation Parameters

Preparation Step Conditions/Parameters Notes
Nitration HNO3/H2SO4 mixture, 0–50 °C, controlled addition Selective nitration at 3-position of thioether-substituted benzoic acid
Oxidation (related compounds) Diluted HNO3 (30–65%), 100–135 °C, 0.8–1.2 MPa, 4–10 h Oxidation of methyl-substituted nitrobenzenes to nitrobenzoic acids
Neutralization 10% Na2CO3 solution, 40 °C Converts crude acid to sodium salt for extraction
Extraction and Decolorization Use of organic solvents (e.g., dimethylbenzene), GAC for decolorization Purification steps to remove impurities and residual oxidants
Crystallization and Drying Acidification at ~65 °C, drying at 80 °C Final isolation of pure nitrobenzoic acid derivative

Research Findings and Analysis

  • The nitration of 4-[(4-methylphenyl)thio]benzoic acid is a well-established method to introduce the nitro group selectively, leveraging the activating effect of the thioether substituent for regioselectivity.

  • Oxidation methods using diluted nitric acid as a green oxidant have demonstrated significant improvements in yield and environmental safety for related nitrobenzoic acids, suggesting potential applicability in synthesizing this compound derivatives.

  • Purification techniques such as recrystallization and chromatographic separation remain critical to achieve the high purity required for research and industrial applications, especially given the compound's sensitivity and potential toxicity.

  • The use of controlled reaction parameters (temperature, pressure, reagent ratios) is essential to minimize by-products and maximize yield, particularly in industrial-scale operations.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methylphenyl)thio]-3-nitrobenzoic acid undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The thioether linkage can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles under appropriate conditions.

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products

    Reduction: 4-[(4-Methylphenyl)thio]-3-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-[(4-Methylphenyl)sulfinyl]-3-nitrobenzoic acid or 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid.

Scientific Research Applications

Organic Synthesis

Intermediate in Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules, especially in the pharmaceutical and agrochemical industries. Its structural features facilitate the creation of various derivatives that can exhibit enhanced biological activities or improved properties for specific applications.

Synthetic Routes : The synthesis typically involves the nitration of 4-[(4-Methylphenyl)thio]benzoic acid using a mixture of concentrated nitric acid and sulfuric acid. This method allows for controlled introduction of the nitro group at the desired position on the aromatic ring, which is vital for subsequent reactions.

Material Science

Novel Materials Development : The unique structural characteristics of 4-[(4-Methylphenyl)thio]-3-nitrobenzoic acid position it as a candidate for designing novel materials with specific electronic or optical properties. Its thioether functionality can enhance interactions with other materials, potentially leading to applications in sensors or electronic devices.

Biological Studies

Enzyme Inhibition Studies : The compound is utilized in biological research to study enzyme inhibition mechanisms. It acts as a probe in biochemical assays to understand how small molecules interact with biological targets, which is crucial for drug discovery .

Potential Antimicrobial and Anticancer Properties : Related compounds have shown promising antimicrobial and anticancer activities. For instance, modifications to similar thioether derivatives have demonstrated effectiveness against various pathogens and tumor cell lines . The nitro group in this compound may facilitate reactive oxygen species generation, contributing to its potential anticancer effects .

Case Study 1: Enzyme Inhibition

Research has indicated that this compound can inhibit key enzymes involved in metabolic pathways crucial for pathogen survival. In vitro studies demonstrated its effectiveness against specific enzymes, suggesting its utility as a lead compound for developing new therapeutics targeting infectious diseases .

Case Study 2: Material Application

In a study focused on developing new materials for electronic applications, researchers synthesized derivatives of this compound. These derivatives exhibited enhanced conductivity and stability compared to traditional materials, indicating their potential use in advanced electronic devices.

Mechanism of Action

The mechanism of action of 4-[(4-Methylphenyl)thio]-3-nitrobenzoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The nitro group can participate in redox reactions, while the thioether linkage can form covalent bonds with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural analogs differ in the substituent at position 4 of the benzoic acid backbone:

Compound Name Substituent (Position 4) Key Features
4-[(4-Methylphenyl)thio]-3-nitrobenzoic acid (4-Methylphenyl)thio Thioether group increases lipophilicity; sulfur’s polarizability may enhance π-π interactions .
4-(Methylamino)-3-nitrobenzoic acid Methylamino (-NHCH₃) Amino group introduces hydrogen-bonding capacity; used in drug synthesis .
4-(Dimethylamino)-3-nitrobenzoic acid Dimethylamino (-N(CH₃)₂) Electron-donating group reduces acidity; alters solubility in polar solvents .
4-(Chloromethyl)-3-nitrobenzoic acid Chloromethyl (-CH₂Cl) Halogen substituent enhances electrophilicity; intermediate in dye synthesis .
3-Methoxy-4-nitrobenzoic acid Methoxy (-OCH₃, position 3) Electron-donating methoxy group at position 3 alters regioselectivity in reactions .

Physicochemical Properties

  • Acidity : The nitro group at position 3 increases the acidity of the benzoic acid (pKa ~1.5–2.5). Substituents at position 4 modulate this further:
    • Electron-withdrawing groups (e.g., -Cl in chloromethyl derivatives) enhance acidity.
    • Electron-donating groups (e.g., -N(CH₃)₂) reduce acidity .
  • Solubility: Thioether-containing compounds are less polar than amino analogs, favoring solubility in DMF or DCM over water . Amino derivatives (e.g., 4-(methylamino)-3-nitrobenzoic acid) show solubility in DMSO and methanol .

Data Tables

Table 1: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility LogP (Predicted)
This compound 289.30 Not reported DMF, DCM ~3.2
4-(Methylamino)-3-nitrobenzoic acid 196.16 180–185 DMSO, Methanol ~1.5
4-(Chloromethyl)-3-nitrobenzoic acid 215.59 160–165 DMF, DCM ~2.8
3-Methoxy-4-nitrobenzoic acid 197.15 145–150 Ethanol, Ether ~1.9

Research Findings and Implications

  • Enzyme Interactions: The thioether group in the target compound may hinder microbial degradation compared to amino or hydroxy analogs, as observed in MnbAB dioxygenase studies .
  • Environmental Impact : Nitroaromatic compounds with persistent substituents (e.g., thioethers) may require tailored bioremediation strategies .

Biological Activity

4-[(4-Methylphenyl)thio]-3-nitrobenzoic acid, with the Chemical Abstracts Service (CAS) Number 219929-89-2, is a compound characterized by its unique molecular structure and potential biological activities. This article delves into its biological activity, exploring its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H11NO4S, with a molecular weight of approximately 289.31 g/mol. The compound features a nitro group (-NO2) and a thioether group (-S-) attached to a benzoic acid framework. These functional groups contribute to its chemical reactivity and potential biological activity, particularly in pharmacological contexts.

Biological Activity Overview

Research into the biological activity of this compound is limited but suggests promising pharmacological properties. Compounds with similar structures have been studied for their anti-inflammatory , antimicrobial , and anticancer effects. The presence of both nitro and thio groups may enhance its interactions with biological targets, making it a candidate for further investigation in drug development.

The mechanism of action for this compound involves its interaction with various molecular targets within biological systems. Preliminary studies suggest that compounds with similar structures can interact with enzymes or receptors involved in inflammatory pathways. Understanding these interactions is crucial for assessing its therapeutic potential .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

Compound NameMolecular FormulaKey Features
4-Methylbenzoic acidC8H9O2Lacks thioether functionality; simpler structure
3-Nitrobenzoic acidC7H5NO4Similar nitro group; lacks additional substituents
4-(Methylthio)-3-nitrobenzoic acidC9H10N2O2SContains thioether but different methyl placement
Thioether derivatives of benzoic acidVariesVarying alkyl groups affecting solubility and reactivity

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities not observed in other similar compounds.

Case Studies and Research Findings

While specific studies on this compound are scarce, related research provides insights into its potential applications:

  • Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against various pathogens. The thioether group may enhance membrane permeability, facilitating the entry of the compound into microbial cells.
  • Anti-inflammatory Effects : Compounds featuring nitro groups have been linked to the inhibition of pro-inflammatory cytokines, suggesting that this compound may modulate inflammatory responses through similar pathways.
  • Enzyme Interaction Studies : Initial studies indicate that this compound may interact with enzymes involved in metabolic pathways related to inflammation and cancer progression. Understanding these interactions will be critical for future therapeutic applications .

Q & A

Basic Research Questions

Q. How can synthesis routes for 4-[(4-Methylphenyl)thio]-3-nitrobenzoic acid be optimized to account for substituent effects on reactivity?

  • Methodological Answer : The compound’s synthesis typically involves nitration and thioether formation. Evidence from nitration of deactivated aromatics (e.g., using HNO₃/H₂SO₄ under controlled temperatures) suggests that steric and electronic effects of the methyl and nitro groups influence regioselectivity . Mechanochemical nitration (e.g., ball-milling with NH₄NO₃ and H₂SO₄) may improve yields by reducing side reactions . Thioether formation via nucleophilic aromatic substitution (e.g., using 4-methylthiophenol) requires careful pH control to avoid over-oxidation of the thiol group.

Q. What spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR can confirm regiochemistry (e.g., nitro group at C3 vs. C5) by analyzing aromatic splitting patterns and substituent-induced deshielding .
  • HPLC-MS : Reverse-phase HPLC with UV detection (λ = 254–280 nm) paired with mass spectrometry (ESI−) identifies impurities from incomplete nitration or oxidation byproducts .
  • FT-IR : Nitro group vibrations (~1520 cm⁻¹, asymmetric stretch) and carboxylic acid O-H stretches (~2500–3300 cm⁻¹) validate functional groups .

Q. How can researchers assess the compound’s stability under varying experimental conditions (e.g., pH, light, temperature)?

  • Methodological Answer :

  • pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24 h) followed by HPLC to detect hydrolysis of the nitro or thioether groups .
  • Photostability : Expose solid and dissolved samples to UV light (λ = 320–400 nm) and monitor degradation via TLC or UV-Vis spectroscopy .
  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition temperatures and phase transitions .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

  • Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) can model electron-withdrawing effects of the nitro group and the thioether’s electron-donating behavior. Exact exchange terms improve accuracy for thermochemical properties (e.g., bond dissociation energies, redox potentials) . Solvent effects (e.g., polarizable continuum models) refine predictions of acidity (pKa) and solubility .

Q. How can single-crystal X-ray diffraction resolve challenges in determining the compound’s molecular packing and hydrogen-bonding networks?

  • Methodological Answer : Use SHELX-TL or WinGX for structure refinement. Key steps include:

  • Data Collection : High-resolution data (θ ≤ 25°) with Mo-Kα radiation (λ = 0.71073 Å) minimizes absorption errors .
  • Hydrogen Bonding : Identify O-H···O and C-H···O interactions using ORTEP-3 for anisotropic displacement parameters .
  • Packing Analysis : Mercury software visualizes π-π stacking between aromatic rings and interlayer hydrogen bonds, critical for understanding solubility and crystallinity .

Q. How can contradictions between experimental and computational data (e.g., spectroscopic vs. DFT-predicted vibrational frequencies) be resolved?

  • Methodological Answer :

  • Benchmarking : Compare DFT results with experimental IR/Raman spectra; adjust basis sets (e.g., adding diffuse functions for nitro groups) .
  • Dynamic Effects : Include anharmonic corrections or use molecular dynamics simulations to account for temperature-dependent vibrational modes .
  • Cross-Validation : Pair NMR chemical shift calculations (e.g., GIAO method) with DEPT or HSQC experiments to validate spin systems .

Q. What strategies address low yields or side reactions in derivatizing this compound for biological activity studies?

  • Methodological Answer :

  • Protection/Deprotection : Protect the carboxylic acid (e.g., methyl ester formation) before functionalizing the nitro group to avoid competing reactions .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces bioorthogonal handles (e.g., triazoles) for conjugating targeting moieties .
  • Enzyme Assays : Screen for nitroreductase activity using NADPH-dependent assays; monitor reduction products (e.g., amine derivatives) via LC-MS .

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